molecular formula C10H9NO3S B14465122 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 67851-46-1

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione

Katalognummer: B14465122
CAS-Nummer: 67851-46-1
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: OUQBHAQSXBWYQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a prop-1-en-1-yloxy group attached to the benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as acetone or dimethylformamide, for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as proteins involved in signal transduction pathways, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(Prop-1-en-2-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
  • 3-[(Prop-2-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
  • 3-[(But-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione

Uniqueness

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific structural features, such as the prop-1-en-1-yloxy group attached to the benzothiazole ring. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .

Eigenschaften

CAS-Nummer

67851-46-1

Molekularformel

C10H9NO3S

Molekulargewicht

223.25 g/mol

IUPAC-Name

3-prop-1-enoxy-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-7H,1H3

InChI-Schlüssel

OUQBHAQSXBWYQW-UHFFFAOYSA-N

Kanonische SMILES

CC=COC1=NS(=O)(=O)C2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.